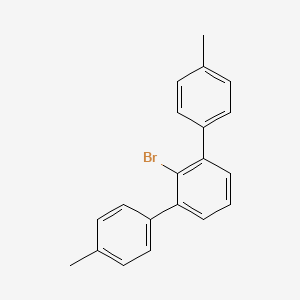
N-(1,3-Dioxo-1,3-dihydro-isoindol-2-ylmethyl)-3-methoxy-N-M-tolyl-benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,3-Dioxo-1,3-dihydro-isoindol-2-ylmethyl)-3-methoxy-N-M-tolyl-benzamide is a complex organic compound characterized by its unique structure, which includes a phthalimide moiety linked to a benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-Dioxo-1,3-dihydro-isoindol-2-ylmethyl)-3-methoxy-N-M-tolyl-benzamide typically involves the following steps:
Formation of the Phthalimide Intermediate: The initial step involves the reaction of phthalic anhydride with an amine to form the phthalimide intermediate.
Alkylation: The phthalimide intermediate is then alkylated using a suitable alkylating agent to introduce the isoindol-2-ylmethyl group.
Coupling with Benzamide: The final step involves coupling the alkylated phthalimide with 3-methoxy-N-M-tolyl-benzamide under appropriate conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-Dioxo-1,3-dihydro-isoindol-2-ylmethyl)-3-methoxy-N-M-tolyl-benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
N-(1,3-Dioxo-1,3-dihydro-isoindol-2-ylmethyl)-3-methoxy-N-M-tolyl-benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is studied for its potential use in the development of novel materials with specific electronic or optical properties.
Biological Research: It is used as a probe to study various biological processes, including enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of N-(1,3-Dioxo-1,3-dihydro-isoindol-2-ylmethyl)-3-methoxy-N-M-tolyl-benzamide involves its interaction with specific molecular targets. The phthalimide moiety is known to interact with proteins and enzymes, potentially inhibiting their activity. The benzamide group may enhance binding affinity and specificity, leading to more effective inhibition of target molecules.
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-Dioxo-1,3-dihydro-isoindol-2-ylmethyl)-3,5-dinitro-N-M-tolyl-benzamide
- N-(1,3-Dioxo-1,3-dihydro-isoindol-2-ylmethyl)-N-(3-fluoro-phenyl)-acetamide
- N-(1,3-Dioxo-1,3-dihydro-isoindol-2-ylmethyl)-3,5-dinitro-N-phenyl-benzamide
Uniqueness
N-(1,3-Dioxo-1,3-dihydro-isoindol-2-ylmethyl)-3-methoxy-N-M-tolyl-benzamide is unique due to the presence of the methoxy group on the benzamide moiety, which can influence its electronic properties and reactivity. This structural feature may enhance its potential as a pharmacophore and its utility in materials science applications.
Properties
Molecular Formula |
C24H20N2O4 |
|---|---|
Molecular Weight |
400.4 g/mol |
IUPAC Name |
N-[(1,3-dioxoisoindol-2-yl)methyl]-3-methoxy-N-(3-methylphenyl)benzamide |
InChI |
InChI=1S/C24H20N2O4/c1-16-7-5-9-18(13-16)25(22(27)17-8-6-10-19(14-17)30-2)15-26-23(28)20-11-3-4-12-21(20)24(26)29/h3-14H,15H2,1-2H3 |
InChI Key |
WNXBBWZZGLOHBI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N(CN2C(=O)C3=CC=CC=C3C2=O)C(=O)C4=CC(=CC=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5Z)-3-sec-butyl-5-[(3-{4-[(2-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11971094.png)
![3-Cyclohexyl-5-({3-[4-(2-methylpropoxy)phenyl]-1-phenylpyrazol-4-yl}methylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11971107.png)

![methyl (2Z)-2-(1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11971122.png)
![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E,2E)-3-(2-nitrophenyl)prop-2-en-1-ylidene]acetohydrazide](/img/structure/B11971137.png)
![4-{(E)-[2-(phenylacetyl)hydrazinylidene]methyl}phenyl 4-methylbenzoate](/img/structure/B11971139.png)
![(5Z)-5-({3-[4-(benzyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11971143.png)
![Benzenesulfonamide, N-[(4-bromophenyl)methylene]-](/img/structure/B11971147.png)


![N'-[di(4-morpholinyl)phosphoryl]-N-(4-methylphenyl)-4-morpholinecarboximidamide](/img/structure/B11971162.png)
![[4-[(E)-(pyridine-4-carbonylhydrazinylidene)methyl]phenyl] 4-bromobenzoate](/img/structure/B11971165.png)
![(5Z)-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11971169.png)
![Ethyl 4-({[(3Z)-3-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]acetyl}amino)benzoate](/img/structure/B11971175.png)
